molecular formula C22H14FIN2O3 B3053335 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile CAS No. 5322-05-4

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B3053335
CAS No.: 5322-05-4
M. Wt: 500.3 g/mol
InChI Key: LXXCOLOYRDTUCK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes fluorine, iodine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multiple steps, including halogenation, nitration, and coupling reactions. A common synthetic route may start with the halogenation of a phenyl ring to introduce the fluorine and iodine atoms. This is followed by nitration to add the nitro group. The final step often involves a coupling reaction to form the prop-2-enenitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the double bond in the prop-2-enenitrile moiety.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the halogen atoms could introduce various functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-3-[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with chlorine instead of iodine.

    2-(2-Fluorophenyl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with bromine instead of iodine.

Uniqueness

The presence of iodine in 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile makes it unique compared to its analogs with chlorine or bromine. Iodine’s larger atomic size and different reactivity can lead to distinct chemical and biological properties, making this compound particularly interesting for research.

Properties

CAS No.

5322-05-4

Molecular Formula

C22H14FIN2O3

Molecular Weight

500.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C22H14FIN2O3/c23-20-4-2-1-3-19(20)17(13-25)11-16-7-10-22(21(24)12-16)29-14-15-5-8-18(9-6-15)26(27)28/h1-12H,14H2

InChI Key

LXXCOLOYRDTUCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F

Origin of Product

United States

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